Oral vs. Intravenous Administration: Lomustine Preferred Over Carmustine for Procurement and Patient Convenience
Lomustine is generally preferred over carmustine in the United States specifically because of its oral administration route, whereas carmustine requires intravenous infusion [1]. This distinction eliminates the need for infusion-related equipment procurement and reduces clinical resource utilization.
| Evidence Dimension | Route of administration and clinical preference |
|---|---|
| Target Compound Data | Oral capsule, dosed at 90–130 mg/m² every 6 weeks |
| Comparator Or Baseline | Carmustine (BCNU): Intravenous infusion |
| Quantified Difference | Qualitative preference: oral administration cited as the specific reason for lomustine being 'generally preferred' over carmustine |
| Conditions | Clinical practice patterns in the United States for nitrosourea selection |
Why This Matters
For procurement, oral lomustine eliminates the need for intravenous administration equipment and associated clinical resources, directly reducing total cost of treatment delivery compared to carmustine.
- [1] Taylor & Francis. Carmustine - Knowledge and References. Taylor & Francis, 2022. View Source
